2-Propylheptanol

Description

The exact mass of the compound 2-Propyl-1-heptanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

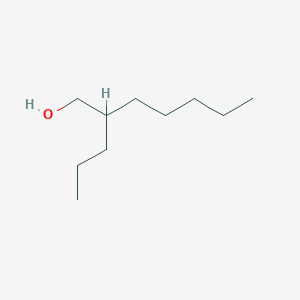

Structure

3D Structure

Properties

IUPAC Name |

2-propylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQLIQIAXYRMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029302 | |

| Record name | 2-Propyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Heptanol, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10042-59-8 | |

| Record name | 2-Propylheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanol, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROZ1V94YZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Propylheptanol from C4 Alkenes: A Technical Guide

An In-depth Examination of the Core Synthesis Pathway for Researchers and Drug Development Professionals

The synthesis of 2-propylheptanol, a key intermediate in the production of plasticizers, surfactants, and other specialty chemicals, from C4 alkenes is a cornerstone of industrial organic chemistry. This technical guide provides a comprehensive overview of the primary manufacturing process, which involves a three-step reaction sequence: hydroformylation of butenes to produce valeraldehyde, followed by an aldol condensation and subsequent hydrogenation. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and illustrates the process workflow and reaction mechanisms.

Process Overview and Core Chemistry

The commercial production of this compound from C4 alkenes predominantly follows a well-established three-stage process.[1][2] This method offers an efficient route from readily available petrochemical feedstocks to a higher-value branched alcohol. The overall transformation can be summarized as follows:

-

Hydroformylation (Oxo Synthesis): A mixture of C4 alkenes (butenes) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form C5 aldehydes, primarily n-valeraldehyde and its isomers.[2][3]

-

Aldol Condensation: The resulting valeraldehyde undergoes a base-catalyzed self-condensation reaction to form an α,β-unsaturated aldehyde, 2-propyl-2-heptenal.

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated to yield the final product, this compound.[4]

This synthetic route is analogous to the production of 2-ethylhexanol from propylene.[1] The control over reaction conditions and catalyst selection in each step is crucial for maximizing the yield and purity of the desired this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the synthesis of this compound.

Hydroformylation of C4 Alkenes to Valeraldehyde

The hydroformylation of butenes is a critical step, and modern industrial processes often utilize low-pressure rhodium-based catalyst systems for high efficiency and selectivity. The LP Oxo℠ technology, jointly developed by Johnson Matthey and Dow, is a prominent example of such a process.[3]

Catalyst System: A rhodium complex with a triorganophosphine ligand, such as triphenylphosphine, is commonly employed.[5] An excess of the phosphine ligand is typically used to enhance catalyst stability and selectivity towards the linear aldehyde.[5]

Reaction Procedure:

-

A C4-olefin feedstock, which can be a mixed stream of butene-1, cis-butene-2, trans-butene-2, and isobutylene, is purified to remove catalyst poisons.[2][5]

-

The purified butene stream and synthesis gas (CO and H₂) are continuously fed into a stirred-tank reactor containing the rhodium complex catalyst solution.[2]

-

The reaction is maintained at a controlled temperature and pressure to facilitate the hydroformylation reaction.

-

The reactor effluent, containing valeraldehyde isomers, unreacted butenes, and the catalyst solution, is passed to a separation stage.

-

The crude valeraldehyde product is separated from the catalyst solution, which is recycled back to the reactor. This can be achieved through methods like thin-film evaporation.

-

Unreacted C4 olefins are recovered and can be recycled to the reactor feed.

Aldol Condensation of Valeraldehyde

The self-condensation of n-valeraldehyde is typically carried out using a base catalyst.

Catalyst: An aqueous solution of a strong base, such as sodium hydroxide, is a common catalyst for this reaction.[4]

Reaction Procedure:

-

The crude valeraldehyde from the hydroformylation step is fed into a reactor.

-

An aqueous solution of sodium hydroxide is added to the valeraldehyde.

-

The mixture is agitated and the temperature is controlled to promote the aldol condensation reaction, leading to the formation of 2-propyl-2-heptenal.

-

The reaction mixture is then sent to a decanter where the organic phase, containing the unsaturated aldehyde, is separated from the aqueous caustic solution.

-

The organic phase is washed and purified to remove any remaining catalyst and byproducts.

Hydrogenation of 2-Propyl-2-heptenal

The final step is the hydrogenation of the α,β-unsaturated aldehyde to the saturated alcohol, this compound.

Catalyst: A heterogeneous catalyst, such as cobalt on Kieselguhr, is effective for this transformation.[4]

Reaction Procedure:

-

The purified 2-propyl-2-heptenal is fed into a hydrogenation reactor containing the catalyst.

-

The reactor is pressurized with hydrogen.

-

The reaction temperature is elevated to facilitate the hydrogenation of both the carbon-carbon double bond and the aldehyde group.

-

After the reaction is complete, the crude this compound is separated from the catalyst.

-

The final product is purified by fractional distillation to remove any light and heavy impurities, yielding high-purity this compound.[6]

Quantitative Data

The efficiency of each step in the synthesis of this compound is critical for the overall process economics. The following tables summarize key quantitative data from literature and patents.

Table 1: Hydroformylation of 1-Butene to Valeraldehyde

| Parameter | Value | Reference |

| Catalyst | Triphenylphosphine rhodium complex | [7] |

| Temperature | 100 °C | [7] |

| Pressure | 1.5 MPa | [7] |

| Rhodium Concentration | 250 µg/g | [7] |

| H₂:CO Mole Ratio | 1.9 - 2.0 | [7] |

| 1-Butene Conversion | 85% - 90% | [7] |

| Selectivity to Valeraldehyde | > 95% | [7] |

| n-valeraldehyde:2-methylbutanal Ratio | 8 - 11 | [7] |

Table 2: Low-Pressure Hydroformylation (LP Oxo℠ Process)

| Parameter | Value | Reference |

| Catalyst | Rhodium-based | [3] |

| Temperature | < 170 °C | [3] |

| Pressure | < 30 bar | [3] |

Table 3: Hydrogenation of Aldol Condensation Product

| Parameter | Value | Reference |

| Catalyst | Cobalt on Kieselguhr | [4] |

| Hydrogen Pressure | 3.45 - 13.8 MPa | [4] |

| Temperature | 130 - 200 °C | [4] |

Process Visualization

The following diagrams illustrate the overall synthesis workflow and the key chemical transformations.

Caption: Overall workflow for the synthesis of this compound from C4 alkenes.

Caption: Chemical transformations in the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdn.intratec.us [cdn.intratec.us]

- 3. matthey.com [matthey.com]

- 4. CA1257294A - Preparation of this compound and other alcohols - Google Patents [patents.google.com]

- 5. US4287370A - Hydroformylation process for the production of n-valeraldehyde - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Propylheptanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Propylheptanol, a branched-chain primary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol .[1][2][3] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (terminal methyls) | ~ 0.9 | Triplet | ~ 7.0 |

| -CH₂- (alkyl chains) | ~ 1.2-1.4 | Multiplet | - |

| -CH- (chiral center) | ~ 1.5 | Multiplet | - |

| -CH₂OH (methylene protons) | ~ 3.4 | Doublet | ~ 5.5 |

| -OH (hydroxyl proton) | Variable | Singlet (broad) | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the this compound molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₃ (terminal methyls) | ~ 14 |

| -CH₂- (alkyl chains) | ~ 23-33 |

| -CH- (chiral center) | ~ 42 |

| -CH₂OH (methylene carbon) | ~ 66 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are indicative of its alcoholic and aliphatic nature.

| Wave Number (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3550 - 3200 | O-H | Stretching (Hydrogen-bonded) | Strong, Broad |

| 2955 - 2850 | C-H | Stretching (Aliphatic) | Strong |

| 1465 | C-H | Bending (CH₂) | Medium |

| 1375 | C-H | Bending (CH₃) | Medium |

| 1050 | C-O | Stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2][4]

The fragmentation of primary alcohols is characterized by alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 158 | [C₁₀H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 140 | [M - H₂O]⁺• | Loss of water |

| 113 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 99 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 85 | [C₆H₁₃]⁺ | Alkyl fragment |

| 71 | [C₅H₁₁]⁺ | Alkyl fragment |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

| 43 | [C₃H₇]⁺ | Propyl cation (base peak) |

| 31 | [CH₂OH]⁺ | Alpha-cleavage fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the ¹H NMR signals provides the relative ratio of protons.

FTIR Spectroscopy Protocol

-

Sample Preparation : For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then placed on the crystal/plates, and the sample spectrum is acquired. The instrument measures the interferogram, which is then Fourier-transformed to produce the infrared spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry Protocol

-

Sample Introduction : this compound, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or direct injection. In GC-MS, the sample is first vaporized and separated from other components in a GC column before entering the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a common method for the analysis of volatile organic compounds. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Presentation : The mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility of 2-Propylheptanol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylheptanol (C10H22O), a branched decyl alcohol, is a versatile organic compound with applications as a solvent, intermediate in the synthesis of plasticizers, and a component in various industrial formulations.[1][2] A thorough understanding of its solubility profile in common organic solvents is critical for its effective use in research, process development, and formulation science. This technical guide provides a comprehensive overview of the solubility of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Principles of Solubility

The solubility of an alcohol like this compound is governed by the principle of "like dissolves like."[3] Its molecular structure consists of a polar hydroxyl (-OH) group and a nonpolar ten-carbon alkyl chain. The hydroxyl group is capable of forming hydrogen bonds, which promotes solubility in polar solvents. Conversely, the long alkyl chain contributes to van der Waals interactions, favoring solubility in nonpolar solvents.[3] Consequently, this compound exhibits broad miscibility with a variety of organic solvents.

Quantitative Solubility Data

While widely cited as being miscible with most common organic solvents, specific quantitative solubility data for this compound is not extensively available in publicly accessible literature.[4][5][6] The information available is largely qualitative, indicating general miscibility rather than precise solubility limits at various temperatures. The following table summarizes the reported qualitative solubility of this compound in several common organic solvents.

| Solvent | Chemical Class | Qualitative Solubility | Citation |

| Polar Protic Solvents | |||

| Methanol | Alcohol | Slightly Soluble | [5][6] |

| Ethanol | Alcohol | Miscible | [1] |

| Polar Aprotic Solvents | |||

| Acetone | Ketone | Miscible | [1] |

| Ethyl Acetate | Ester | Slightly Soluble | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Miscible | [7] |

| N,N-Dimethylformamide (DMF) | Amide | Expected to be miscible | |

| Nonpolar Solvents | |||

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble | [5][6] |

| Dichloromethane | Halogenated Hydrocarbon | Miscible | [1] |

| Toluene | Aromatic Hydrocarbon | Miscible | [1] |

| Hexane | Aliphatic Hydrocarbon | Miscible | [1] |

Note: "Miscible" implies that the components form a homogeneous solution in all proportions. "Slightly soluble" suggests that the solubility is limited, but quantitative data is not specified. The expectation of miscibility for DMF is based on its properties as a strong polar aprotic solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility testing.[8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that saturation is reached.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic vigorous shaking.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the mixture to stand undisturbed at the experimental temperature for at least 4 hours to allow any undissolved this compound to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, dry autosampler vial. This step is crucial to remove any undissolved micro-droplets of this compound.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the selected organic solvent at known concentrations. The concentration range of the standards should bracket the expected solubility of this compound.

-

Transfer these standards to autosampler vials.

-

-

Analytical Measurement:

-

Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID. The analytical conditions (e.g., column type, temperature program, and gas flow rates) should be optimized for the separation and quantification of this compound in the chosen solvent.

-

Inject a known volume of each standard and the sample into the instrument.

-

Record the peak area corresponding to this compound for each injection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the logical relationships in solubility determination and the experimental workflow.

Caption: Logical workflow for determining the solubility of this compound.

Caption: Step-by-step experimental workflow for solubility measurement.

References

- 1. CAS 10042-59-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [bonroy-hydrocarbonresin.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. 2-Propyl-1-heptanol | 10042-59-8 [chemicalbook.com]

- 5. 2-Propyl-1-heptanol CAS#: 10042-59-8 [m.chemicalbook.com]

- 6. 10042-59-8 CAS MSDS (2-Propyl-1-heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Physical Properties of 2-Propylheptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylheptanol (C10H22O) is a branched-chain oxo alcohol that is increasingly utilized in various industrial applications, including the synthesis of plasticizers, surfactants, and lubricants.[1][2] Its branched structure imparts unique physical and chemical properties compared to its linear isomer, 1-decanol.[3][4] Understanding the physical properties of this compound, and their dependence on temperature, is crucial for its application in chemical synthesis, formulation development, and process design. This technical guide provides a comprehensive overview of the key physical properties of this compound, including density, viscosity, surface tension, and vapor pressure, with a focus on their behavior at different temperatures.

Core Physical Properties of this compound

This compound is a colorless liquid at room temperature with a relatively low volatility and moderate viscosity.[5] Its key physical properties at or near standard conditions are summarized in the table below.

| Property | Value | Unit | Temperature (°C) | Pressure (mmHg) |

| Molecular Formula | C10H22O | - | - | - |

| Molar Mass | 158.28 | g/mol | - | - |

| Boiling Point | ~217.5 | °C | - | 760 |

| Density | 0.826 | g/cm³ | 20 | - |

| Vapor Pressure | 0.0283 | mmHg | 25 | - |

Note: The boiling point can vary slightly depending on the source.[6][7]

Temperature Dependence of Physical Properties

The physical properties of this compound, like all liquids, are significantly influenced by temperature. The general trends for alcohols are well-established and can be used to predict the behavior of this compound.

Density

The density of most liquids, including alcohols, decreases with increasing temperature. This is due to the increase in the kinetic energy of the molecules, which leads to greater molecular motion and an expansion of the liquid's volume for a given mass. While specific data for the temperature-dependent density of this compound is scarce, a linear decrease is generally a good approximation over moderate temperature ranges.

Expected Trend: As temperature increases, the density of this compound is expected to decrease.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is highly dependent on temperature. For liquids, viscosity decreases significantly as temperature increases.[8] The increased thermal energy overcomes the intermolecular forces of attraction, allowing molecules to move past each other more easily. The presence of the hydroxyl group in this compound allows for hydrogen bonding, which contributes to its viscosity.[9] As temperature rises, the kinetic energy of the molecules becomes sufficient to disrupt these hydrogen bonds, leading to a sharp decrease in viscosity.

Expected Trend: The viscosity of this compound will decrease as the temperature increases.

Surface Tension

Surface tension is the tendency of a liquid to shrink into the minimum surface area possible and is a result of the cohesive forces between liquid molecules. For most liquids, surface tension decreases as temperature increases.[10] The increased molecular motion at higher temperatures reduces the net inward pull on the surface molecules, thereby lowering the surface tension.

Expected Trend: The surface tension of this compound is expected to decrease with an increase in temperature.

Vapor Pressure

Vapor pressure is the pressure exerted by the vapor of a liquid in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system. Vapor pressure increases non-linearly with temperature. As temperature increases, a greater fraction of molecules has sufficient kinetic energy to escape from the liquid phase into the vapor phase, leading to a higher vapor pressure. The relationship between vapor pressure and temperature is often described by the Clausius-Clapeyron equation.

Expected Trend: The vapor pressure of this compound will increase as the temperature increases.

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of this compound.

Density Determination

Method: Pycnometer Method

This method provides high accuracy for determining the density of liquids.

Procedure:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer using an analytical balance.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature bath until it reaches the desired temperature.

-

Carefully remove any excess liquid that has expanded and cap the pycnometer.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Repeat the measurement at different temperatures to determine the temperature dependence of density.

Caption: Workflow for Density Determination using a Pycnometer.

Viscosity Determination

Method: Capillary Viscometer (Ostwald type)

This method is suitable for measuring the kinematic viscosity of Newtonian fluids.

Procedure:

-

Select a capillary viscometer of the appropriate size for the expected viscosity of this compound.

-

Clean and dry the viscometer thoroughly.

-

Introduce a precise volume of this compound into the viscometer.

-

Place the viscometer in a constant temperature bath and allow it to equilibrate for at least 15-20 minutes.

-

Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

Repeat the measurement several times and calculate the average flow time.

-

The kinematic viscosity is calculated by multiplying the average flow time by the viscometer constant (determined by calibrating with a liquid of known viscosity).

-

The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of this compound at the same temperature.

-

Repeat the procedure at different temperatures.

Caption: Workflow for Viscosity Determination using a Capillary Viscometer.

Surface Tension Determination

Method: Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of a liquid.

Procedure:

-

Ensure the platinum ring is meticulously cleaned (e.g., by flaming) to remove any contaminants.

-

Pour the this compound into a clean sample vessel placed on the tensiometer stage.

-

Adjust the temperature of the sample using a circulating water bath.

-

Lower the ring so that it is immersed below the surface of the liquid.

-

Slowly raise the stage, causing the ring to be pulled through the liquid surface.

-

Record the maximum force exerted on the ring just before it detaches from the surface.

-

The surface tension is calculated from this maximum force using a correction factor that depends on the ring dimensions and the density of the liquid.

-

Perform measurements at various temperatures.

Caption: Workflow for Surface Tension Determination using the Du Noüy Ring Method.

Vapor Pressure Determination

Method: Static Method

This method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature in a closed system.

Procedure:

-

Place a sample of this compound in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.

-

Freeze the sample (e.g., using liquid nitrogen) and evacuate the apparatus to remove any dissolved gases.

-

Isolate the vessel from the vacuum pump and allow the sample to melt and reach the desired temperature in the thermostat.

-

Allow the system to reach equilibrium, where the pressure reading becomes constant. This constant pressure is the vapor pressure of the liquid at that temperature.

-

Repeat the measurements at various temperatures to obtain the vapor pressure curve.

Caption: Workflow for Vapor Pressure Determination using the Static Method.

Conclusion

The physical properties of this compound are fundamental to its industrial use. While a comprehensive dataset of its temperature-dependent properties is not widely published, the established principles of physical chemistry for alcohols provide a reliable framework for predicting its behavior. As temperature increases, the density, viscosity, and surface tension of this compound are expected to decrease, while its vapor pressure will increase. For applications requiring precise data, the experimental protocols outlined in this guide can be employed to determine these properties under specific operational conditions. Further research into the temperature-dependent physical properties of this compound would be beneficial for optimizing its use in various scientific and industrial fields.

References

- 1. perstorp.com [perstorp.com]

- 2. This compound (2-PH) - Evonik Industries [c4-chemicals.evonik.com]

- 3. benchchem.com [benchchem.com]

- 4. monash.edu [monash.edu]

- 5. CAS 10042-59-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 10042-59-8 | Benchchem [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 2-Propylheptan-1-ol (CAS 10042-59-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the scientific literature pertaining to 2-Propylheptan-1-ol (CAS 10042-59-8), a branched-chain primary alcohol. The document details its physicochemical properties, synthesis methodologies, and significant industrial applications, with a focus on its role as a precursor in the production of plasticizers. Toxicological data from available studies are summarized, and key experimental protocols are outlined. Visualizations of the primary synthesis and reaction pathways are provided to facilitate a deeper understanding of its chemical transformations.

Physicochemical Properties

2-Propylheptan-1-ol is a colorless to light yellow liquid with a mild odor.[1] Its branched structure significantly influences its physical and chemical characteristics.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Number | 10042-59-8 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 223-225 °C | [1] |

| Flash Point | 108 °C | [1] |

| Density | 0.824 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents | [1] |

Synthesis of 2-Propylheptan-1-ol

The commercial production of 2-propylheptan-1-ol is primarily achieved through a three-step process involving hydroformylation, aldol condensation, and hydrogenation.[3][4]

Experimental Protocol: Synthesis via Hydroformylation, Aldol Condensation, and Hydrogenation

Step 1: Hydroformylation of Butenes to Valeraldehyde (Pentanal)

-

Reactants: A mixture of butenes and syngas (carbon monoxide and hydrogen).[3]

-

Catalyst: A biophosphite-modified rhodium catalyst is typically employed.[3]

-

Conditions: The reaction is carried out in a stirred-tank reactor at mild temperatures and low pressures.[3] This step yields valeraldehyde (pentanal).

Step 2: Aldol Condensation of Valeraldehyde

-

Reactant: Valeraldehyde (pentanal) from the previous step.

-

Reaction: The valeraldehyde undergoes a base-catalyzed aldol condensation.[5]

-

Product: This reaction forms 2-propyl-2-heptenal.

Step 3: Hydrogenation to 2-Propylheptan-1-ol

-

Reactant: 2-Propyl-2-heptenal.

-

Reaction: The unsaturated aldehyde is hydrogenated.[5]

-

Product: The final product, 2-propylheptan-1-ol, is obtained and purified through fractional distillation to remove light and heavy impurities.[3]

Key Reactions and Applications

The primary industrial application of 2-propylheptan-1-ol is as a precursor for the synthesis of the high molecular weight plasticizer, di(2-propylheptyl) phthalate (DPHP).[6][7] DPHP is valued for its low volatility and excellent heat resistance, making it a suitable component in PVC products for automotive interiors and wire insulation.[6][8]

Experimental Protocol: Synthesis of Di(2-propylheptyl) Phthalate (DPHP)

-

Reactants: 2-Propylheptan-1-ol and phthalic anhydride.[1][9]

-

Catalyst: Tetraisopropyl titanate[1] or Ti(OBu)₄[9] is used as the catalyst.

-

Reaction Conditions: The esterification is typically carried out at elevated temperatures. One study identified optimal conditions as a reaction temperature of 220°C, a catalyst concentration of 0.1%, a molar ratio of 2-propylheptan-1-ol to phthalic anhydride of 2.5:1, and a reaction time of 4 hours, achieving an esterification yield of up to 99%.[9]

-

Workup: The resulting product is neutralized with an aqueous alkaline solution, washed, and then treated with active terra alba and diatomaceous earth before filtration to yield the final DPHP product.[1]

Toxicological Profile

The toxicological data for 2-propylheptan-1-ol is primarily derived from safety data sheets and read-across studies with structurally similar compounds.

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | No specific LD₅₀ value for 2-propylheptan-1-ol was found in the searched literature. General protocols for acute oral toxicity testing in rats involve administration of the substance by gavage and observation for 14 days.[10][11][12] | |

| Skin Irritation | Causes skin irritation.[13] Standard protocols involve applying the substance to the shaved skin of rabbits and observing for erythema and edema over a period of hours to days.[14][15] | |

| Eye Irritation | Causes serious eye irritation.[13] Typical protocols involve instilling the substance into the eyes of rabbits and observing for corneal opacity, iris lesions, and conjunctival redness and swelling.[16] | |

| Genotoxicity | No specific genotoxicity data for 2-propylheptan-1-ol was identified. General in vitro genotoxicity assays include the micronucleus assay and the comet assay in cell lines like HepG2.[8][17][18] |

Metabolism

The metabolism of 2-propylheptan-1-ol is presumed to follow the general pathway for primary alcohols, which involves oxidation catalyzed by alcohol dehydrogenase (ADH).[19][20][21] The initial oxidation product would be the corresponding aldehyde, 2-propylheptanal, which can be further oxidized to 2-propylheptanoic acid.[1] Specific in vivo or in vitro metabolic studies for 2-propylheptan-1-ol were not found in the reviewed literature.

Conclusion

2-Propylheptan-1-ol is a significant industrial chemical with well-established synthesis routes and a primary application in the production of the plasticizer DPHP. Its physicochemical properties are well-documented. While general toxicological information indicates potential for skin and eye irritation, there is a notable lack of publicly available, in-depth studies with specific quantitative data on its acute toxicity, genotoxicity, and metabolism. Further research in these areas would provide a more complete toxicological profile and support more comprehensive risk assessments for professionals in research and drug development.

References

- 1. KR100440738B1 - Di-2-propylheptyl phthalate and preparation method thereof - Google Patents [patents.google.com]

- 2. CA1257294A - Preparation of 2-propylheptanol and other alcohols - Google Patents [patents.google.com]

- 3. cdn.intratec.us [cdn.intratec.us]

- 4. WO2017080690A1 - Economical production of this compound - Google Patents [patents.google.com]

- 5. File:Synthese von 2-Propylheptan-1-ol.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. DPHP-Di-2-Propylheptyl-Phthalate [npc.com.tw]

- 7. nbinno.com [nbinno.com]

- 8. Validation study of the combined repeated-dose toxicity and genotoxicity assay using gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acute oral toxicity as LD50 (mg/kg) of propargyl alcohol to male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dtsc.ca.gov [dtsc.ca.gov]

- 12. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. daikinchemicals.com [daikinchemicals.com]

- 15. chemview.epa.gov [chemview.epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic toxicity assessment using liver cell models: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 2-Propylheptanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of 2-Propylheptanol in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the substance's properties, toxicity, and recommended safety protocols to ensure a safe and compliant research environment.

Chemical and Physical Properties

This compound is a branched-chain alcohol with the molecular formula C10H22O.[1] It is a colorless liquid at room temperature with a mild odor.[1][2] Its physical and chemical characteristics are crucial for understanding its behavior in a laboratory setting, particularly concerning storage, handling, and potential hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10042-59-8 | [1][3] |

| Molecular Formula | C10H22O | [1][4] |

| Molecular Weight | 158.28 g/mol | [4][5] |

| Appearance | Colorless, clear liquid | [1][2] |

| Boiling Point | 215 °C (419 °F; 488 K) | [6] |

| Melting Point | -60 °C | [2] |

| Flash Point | 87.1 ± 6.5 °C | [7] |

| Density | 0.8 ± 0.1 g/cm³ | [7] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [7] |

| Solubility | Moderate solubility in water; more soluble in organic solvents. | [1] |

Toxicological Data

Understanding the toxicological profile of this compound is fundamental to assessing its risk in a laboratory environment. The available data indicates that it can cause skin and eye irritation.

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 6730 µL/kg | [3] |

| LD50 | Rabbit | Dermal | > 5010 mg/kg | [3] |

Table 3: Ecotoxicity Data for this compound

| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference(s) |

| Brachydanio rerio (Zebra fish) | 96 hours | LC50 | 1.1 - 3.3 | [5] |

| Daphnia magna (Water flea) | 48 hours | EC50 | 1.33 | [5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Table 4: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][4] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects | [4] |

Experimental Protocols

The hazard classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key irritation studies.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.[3]

-

Test Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[8] Untreated skin on the same animal serves as a control.[8]

-

Methodology:

-

Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a gauze patch and then to the prepared skin.[8]

-

The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.[8]

-

After 4 hours, the patch and any residual test substance are removed.[8]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] Observations may continue for up to 14 days to assess the reversibility of any effects.[8]

-

-

Scoring: Skin reactions are graded on a numerical scale. A substance is considered an irritant if the scores for erythema and/or edema exceed a certain threshold.[3]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[2]

-

Test Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[2] The other, untreated eye serves as a control.[2]

-

Methodology:

-

The test substance is carefully instilled into the lower eyelid of one eye.

-

The eyelids are gently held together for about one second to prevent loss of the substance.[1]

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9] The observation period can be extended to 21 days to determine the reversibility of any lesions.[10]

-

-

Scoring: Ocular lesions are scored according to a standardized system. The severity and reversibility of the observed effects determine the classification of the substance.[9]

Signaling Pathways in Chemical-Induced Skin Irritation

While specific signaling pathway data for this compound is not available, the general mechanisms of alcohol-induced skin irritation involve the activation of sensory nerves and the release of inflammatory mediators. A representative pathway is illustrated below.

Caption: Alcohol-induced skin irritation pathway.

Alcohols can directly interact with skin cells, such as keratinocytes, and sensory neurons.[11] This interaction can lead to the activation of receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1), which plays a crucial role in mediating pain and itching sensations.[12] Activation of these cells triggers the release of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and histamine.[11][13] These mediators cause vasodilation and increased vascular permeability, leading to the clinical signs of inflammation: erythema (redness) and edema (swelling).[14]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are paramount to minimizing exposure and ensuring safety in the laboratory.

Handling

-

Ventilation: Use in a well-ventilated area.[15] Ensure that eyewash stations and safety showers are readily accessible.[3]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store away from oxidizing agents.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield may be necessary for splash hazards.[17]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3][17] A lab coat should be worn.[17]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If engineering controls are insufficient, a suitable respirator should be used.[18]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.[19] Remove and wash contaminated clothing before reuse.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15] Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting. Seek medical attention.[16]

Spill Response

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. Scoring for eye irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. The Role of Oxidative Stress in Skin Disorders Associated with Alcohol Dependency and Antioxidant Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. artofdermatology.com [artofdermatology.com]

- 14. Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. thepsci.eu [thepsci.eu]

- 17. TRPV1: Role in Skin and Skin Diseases and Potential Target for Improving Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Environmental Fate and Biodegradability of 2-Propylheptanol: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylheptanol, a C10 branched-chain oxo alcohol, is a versatile industrial chemical with significant applications as a precursor for plasticizers, surfactants, and lubricants.[1][2][3][4] Its environmental fate and biodegradability are of critical importance for assessing its overall environmental risk profile. This technical guide provides a comprehensive overview of the available data on the environmental distribution, abiotic degradation, and aerobic and anaerobic biodegradability of this compound.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physicochemical properties. Key parameters for this compound are summarized in the table below. Its low water solubility and moderate octanol-water partition coefficient suggest that if released into the environment, it will tend to partition to soil and sediment.[5] Its low vapor pressure indicates that volatilization from water surfaces will be a slow process.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H22O | [6] |

| Molecular Weight | 158.28 g/mol | [6] |

| Physical State | Colorless liquid/waxy solid | [1] |

| Boiling Point | 213.4 - 217.5 °C | [1][7] |

| Melting Point | -1.53 °C (estimate) | [7] |

| Density | 0.827 - 0.828 g/cm³ | [7] |

| Vapor Pressure | 2 - 3.77 Pa at 25°C | [5][7] |

| Water Solubility | Insoluble | [7] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.98 - 4.1 | [5][7] |

Environmental Fate

Abiotic Degradation

Hydrolysis: Based on its chemical structure, which lacks hydrolyzable functional groups, this compound is not expected to undergo hydrolysis in the environment.[6]

Photolysis: Direct photolysis is not anticipated to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).

Environmental Distribution

The fate of this compound in the environment can be predicted based on its physicochemical properties. The following diagram illustrates the logical workflow for assessing its environmental distribution.

Caption: Environmental distribution workflow for this compound.

Biodegradability

This compound is considered to be readily biodegradable.[1][8][9] This assessment is primarily based on data from analogous long-chain and branched alcohols, which have been shown to meet the criteria for ready biodegradability in standardized tests such as the OECD 301 series.[8][10][11]

Aerobic Biodegradation

Under aerobic conditions, the primary degradation pathway for this compound is expected to follow the established route for primary alcohols.[12] This involves an initial oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This resulting carboxylic acid can then enter the β-oxidation pathway, leading to its complete mineralization to carbon dioxide and water.

References

- 1. benchchem.com [benchchem.com]

- 2. matthey.com [matthey.com]

- 3. market.us [market.us]

- 4. dataintelo.com [dataintelo.com]

- 5. researchgate.net [researchgate.net]

- 6. download.basf.com [download.basf.com]

- 7. Origin of 2-ethylhexanol as a VOC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. exxonmobilchemical.com [exxonmobilchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. The metabolism of 2-ethylhexanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasticizers and their degradation products in the process streams of a large urban physicochemical sewage treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Propylheptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 2-propylheptanol (C₁₀H₂₂O). The information is compiled for professionals in research, scientific, and drug development fields, offering a centralized resource for this branched-chain oxo alcohol. This document presents quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes a key industrial production pathway.

Core Thermochemical Data

Thermochemical data is crucial for understanding the energy changes associated with chemical reactions and phase transitions. The following tables summarize key thermochemical and physical properties of this compound. It is important to note that much of the publicly available thermochemical data for this compound is derived from computational models, such as the Joback method, and experimental values are not widely published.

| General Properties | |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| CAS Number | 10042-59-8 |

| Appearance | Colorless liquid |

| Boiling Point | 215 °C (488 K)[1] |

| Density | 0.827 g/cm³ |

| Thermochemical Data (Calculated Values) | ||

| Property | Value | Unit |

| Enthalpy of Formation (gas, ΔfH°gas) | -407.24[2] | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -105.94[2] | kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 22.22[2] | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 54.14[2] | kJ/mol |

Note: The thermochemical data presented above are calculated properties and should be used as estimates in the absence of experimentally determined values.

Experimental Protocols: Determination of Enthalpy of Combustion for Alcohols

Objective: To determine the enthalpy of combustion of a liquid alcohol, such as this compound, by measuring the heat released during its complete combustion.

Apparatus:

-

Calorimeter (e.g., a simple copper can or a more sophisticated bomb calorimeter)

-

Spirit burner

-

Thermometer (accurate to 0.1 °C)

-

Graduated cylinder or beaker

-

Electronic balance (accurate to 0.01 g)

-

Stirrer

-

Draught shield

Procedure:

-

Preparation: A known volume (and therefore mass) of water is added to the calorimeter. The initial temperature of the water is recorded.

-

Mass of Fuel: The spirit burner containing the alcohol is weighed to determine its initial mass.

-

Combustion: The spirit burner is placed under the calorimeter, and the wick is ignited. The alcohol is allowed to burn for a set period, ensuring the heat is transferred to the water. The water is stirred continuously to ensure uniform temperature distribution.

-

Temperature Measurement: After a noticeable increase in water temperature (e.g., 20-30 °C), the flame is extinguished, and the final, highest temperature of the water is recorded.

-

Final Mass of Fuel: The spirit burner is immediately reweighed to determine the mass of alcohol consumed during the experiment.

Calculations:

-

Heat Absorbed by Water (q):

-

q = m × c × ΔT

-

Where:

-

m = mass of water (in g)

-

c = specific heat capacity of water (4.184 J/g°C)

-

ΔT = change in temperature of the water (°C)

-

-

-

Moles of Alcohol Burned (n):

-

n = mass of alcohol burned (in g) / molar mass of alcohol (in g/mol )

-

-

Enthalpy of Combustion (ΔHc):

-

ΔHc = -q / n

-

The value is typically expressed in kJ/mol and is negative, indicating an exothermic reaction.

-

Considerations and Sources of Error:

-

Incomplete Combustion: Insufficient oxygen supply can lead to the formation of carbon monoxide and soot, resulting in a lower measured enthalpy value.

-

Heat Loss: A significant source of error is heat loss to the surroundings. Using a draught shield and an insulated calorimeter can minimize this.

-

Heat Absorption by Apparatus: The calorimeter itself will absorb some heat. For more accurate results, the heat capacity of the calorimeter should be determined and included in the calculations.

Industrial Production Pathway

This compound is commercially produced through the oxo process, also known as hydroformylation. This process involves the reaction of alkenes with syngas (a mixture of carbon monoxide and hydrogen).

Caption: Industrial synthesis of this compound via the oxo process.

This guide serves as a foundational resource for professionals requiring thermochemical data and related information on this compound. For highly sensitive applications, it is recommended to seek out experimentally determined values or conduct dedicated calorimetric studies.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propylheptanol, its structural isomers, and related compounds. It delves into their synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities, offering valuable insights for professionals in research, chemical synthesis, and drug development.

Introduction to this compound and its Isomers

2-Propylheptan-1-ol is a branched-chain primary alcohol with the chemical formula C10H22O. It is a colorless liquid at room temperature and holds significant industrial importance, primarily as a precursor in the synthesis of plasticizers, specifically di(2-propylheptyl) phthalate (DPHP).[1] The branched structure of this compound imparts desirable properties to its derivatives, such as low volatility and good low-temperature performance in PVC applications.

The molecular formula C10H22O gives rise to a vast number of structural isomers. While an exhaustive list is extensive, this guide will focus on key primary alcohol isomers of decanol, which are structurally related to this compound and often co-occur in industrial production processes. The degree and position of branching significantly influence the physical and chemical properties of these isomers.[2][3]

dot

Caption: Classification of Decyl Alcohol Isomers.

Physicochemical Properties

The physicochemical properties of decyl alcohol isomers are primarily dictated by their molecular structure. Increased branching generally leads to a lower boiling point and viscosity compared to the linear isomer, 1-decanol, due to reduced surface area and weaker van der Waals forces.[2][3]

| Property | 2-Propylheptan-1-ol | 1-Decanol | 2-Propyl-4-methylhexan-1-ol |

| CAS Number | 10042-59-8[4] | 112-30-1[5] | 85153-29-3 (aldehyde precursor)[6] |

| Molecular Weight ( g/mol ) | 158.28[7] | 158.28[5] | 158.28 |

| Boiling Point (°C) | 215[1] | 232.9[8] | ~198 (aldehyde precursor)[6] |

| Density (g/cm³ at 20°C) | ~0.832 | 0.8297 | ~0.815 (aldehyde precursor)[6] |

| Flash Point (°C) | 87.1[9] | 108[10] | 75.8 (aldehyde precursor)[6] |

| Water Solubility | Insoluble[7] | Insoluble[7] | - |

Synthesis of this compound and Related Compounds

The industrial synthesis of this compound is primarily achieved through the oxo process, which involves a sequence of hydroformylation, aldol condensation, and hydrogenation.

dot

Caption: Industrial Synthesis of this compound.

Experimental Protocol: Synthesis of a Branched Decanol Isomer

While the industrial synthesis is a continuous process, a laboratory-scale batch synthesis of a related branched decanol, such as 2-propyl-4-methylhexan-1-ol, can be conceptualized based on the same principles. The synthesis would involve the crossed aldol condensation of n-pentanal and 2-methylbutanal, followed by hydrogenation of the resulting unsaturated aldehyde.

Objective: To synthesize 2-propyl-4-methylhexan-1-ol.

Materials:

-

n-Pentanal

-

2-Methylbutanal

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrogen gas (H₂)

-

Raney Nickel catalyst

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

-

Crossed Aldol Condensation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-pentanal and 2-methylbutanal in ethanol.

-

Slowly add a solution of sodium hydroxide in water to the flask while stirring.

-

Heat the mixture to reflux for a specified period to facilitate the condensation reaction.

-

After cooling, neutralize the reaction mixture with a dilute acid.

-

-

Work-up and Isolation of the Intermediate:

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude unsaturated aldehyde.

-

-

Hydrogenation:

-

Transfer the crude aldehyde to a high-pressure hydrogenation apparatus.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas and heat to the required temperature.

-

Maintain the reaction under constant pressure and stirring until the theoretical amount of hydrogen is consumed.

-

-

Purification:

-

After cooling and venting the apparatus, filter the catalyst.

-

Purify the resulting crude alcohol by fractional distillation under reduced pressure.

-

Spectroscopic and Chromatographic Analysis

The characterization and differentiation of this compound and its isomers rely heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of these isomers.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals include the protons on the carbon bearing the hydroxyl group (δ ≈ 3.4-3.6 ppm) and the hydroxyl proton itself, which is often a broad singlet.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon attached to the hydroxyl group typically resonates in the range of δ 60-70 ppm.

Table of Predicted ¹³C NMR Chemical Shifts for 2-Propylheptan-1-ol:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~65 |

| C2 (-CH) | ~45 |

| C3 (-CH₂) | ~34 |

| C4 (-CH₂) | ~29 |

| C5 (-CH₂) | ~32 |

| C6 (-CH₂) | ~23 |

| C7 (-CH₃) | ~14 |

| C1' (-CH₂) | ~30 |

| C2' (-CH₂) | ~23 |

| C3' (-CH₃) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For branched alcohols, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[11]

dot

Caption: Common MS Fragmentation Pathways for Branched Alcohols.

Gas Chromatography (GC)

Gas chromatography is an essential technique for separating and quantifying mixtures of decanol isomers. The choice of the GC column is critical for achieving good resolution.

Experimental Protocol: GC-MS Analysis of Decanol Isomers

Objective: To separate and identify the components of a decanol isomer mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for alcohol analysis (e.g., a polar phase like wax or a mid-polar phase).

-

Autosampler.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the alcohol isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

If quantitative analysis is required, add an internal standard.

-

-

GC-MS Parameters:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 220 °C) at a controlled rate to separate isomers with different boiling points.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-200) in electron ionization (EI) mode.

-

-

Data Analysis:

-

Identify the individual isomers by comparing their retention times and mass spectra with those of known standards or library data.

-

For quantitative analysis, construct a calibration curve using the peak areas of the standards relative to the internal standard.

-

Biological Activity and Toxicology

The biological activity of this compound and its isomers is an area of ongoing research. While these alcohols are not typically considered highly toxic, their metabolic pathways and potential for cellular effects are of interest, particularly in the context of their use in consumer products and as precursors to widely used industrial chemicals.

Studies on short-chain alcohols have shown that they can induce cellular responses, including alterations in lipid metabolism and the generation of reactive oxygen species.[12] Research on branched-chain fatty alcohols has also explored their potential cytotoxicity, with some studies indicating that the degree of branching can influence their biological effects.[13][14] For instance, some branched-chain alcohols have been investigated for their potential to inhibit the growth of tumor cells.[15]

dot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. monash.edu [monash.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Propyl-4-methylhexanal|lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. exxonmobilchemical.com [exxonmobilchemical.com]

- 9. PubChemLite - 2-hexen-1-ol, 4-methyl-2-propyl- (C10H20O) [pubchemlite.lcsb.uni.lu]

- 10. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 11. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential prenatal toxicity of one straight-chain and five branched-chain primary alcohols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity to tumors by alpha, beta-dihydric long-chain fatty alcohols isolated from esterolysates of uncytotoxic sheep cutaneous wax: the dependence on the molecular hydrophobicity balance of N- or iso-alkyl moiety bulkiness and two hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Propylheptanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-propylheptanol, a branched decyl alcohol, and its potential applications as a solvent in organic synthesis. While primarily utilized as a precursor for plasticizers, surfactants, and lubricants, its unique physical and chemical properties suggest its utility as a high-boiling point, non-polar solvent in various chemical reactions.[1][2][3][4]

Properties of this compound

This compound is a colorless liquid or waxy solid with a mild odor.[1][5] Its branched structure influences its physical properties, making it a viable alternative to other C9-C12 alcohols.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H22O | [6][7] |

| Molecular Weight | 158.28 g/mol | [6] |

| CAS Number | 10042-59-8 | [6][7] |

| Appearance | Colorless liquid or white, opaque, waxy solid | [1] |

| Boiling Point | 215 °C (419 °F; 488 K) | [1] |

| Density | 0.826–0.828 g/cm³ | [3] |

| Solubility in Water | Insoluble (moderate solubility) | [3][7] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [5][7] |

| logP (Octanol/Water Partition Coefficient) | 4.1 at 20°C | [3] |

| Flash Point | No information available | [8] |

Potential Applications in Organic Synthesis

Due to its high boiling point, chemical stability, and miscibility with organic compounds, this compound is a candidate for use as a solvent in reactions requiring elevated temperatures.[7] Its low volatility can also be advantageous in long-duration reactions.[7]

Potential areas of application include:

-

Esterification Reactions: As a high-boiling alcohol, it can serve as a solvent and potentially as a reactant. Its high boiling point facilitates the removal of water, driving the equilibrium towards the ester product.

-